3-Hydroximinocholest-4-ene
Description
Historical Context and Initial Discovery through Phenotypic Screening
The initial discovery of Olesoxime (TRO19622) was rooted in phenotypic screening campaigns. This approach involves testing libraries of compounds in cell-based or in vivo models designed to mimic a disease state or a specific biological process, without necessarily knowing the exact molecular target beforehand. Olesoxime was identified for its survival-promoting activity, notably on purified motor neurons that were deprived of neurotrophic factors bmrb.ioresearchgate.net. This early finding highlighted its potential as a neuroprotective agent and provided the impetus for further investigation into its mechanism and applications. Phenotypic screening has seen a resurgence in drug discovery as it can identify compounds with novel mechanisms of action that might be missed by target-based approaches nih.gov.
Classification within Cholesterol-Oxime Compounds
Z-Olesoxime is classified as a cholesterol-oxime compound. Its chemical structure is based on cholest-4-en-3-one, from which it is derived through the formation of an oxime group fishersci.ca. This structural relationship to cholesterol is significant, as it is described as a cholesterol-like small molecule. The proprietary family of cholesterol-oxime compounds developed by Trophos, S.A. includes Olesoxime as its lead compound. This classification is indicative of its steroidal backbone and the presence of the oxime functional group, contributing to its unique chemical and biological properties.
Research findings have indicated that Olesoxime interacts with proteins of the outer mitochondrial membrane, specifically TSPO and VDAC, which are implicated in the control of mitochondrial permeability transition bmrb.io. This interaction is believed to contribute to its neuroprotective effects by maintaining mitochondrial integrity in stressed cells, thereby preventing the release of pro-apoptotic factors bmrb.io. Preclinical studies have suggested that Olesoxime can promote myelination and decrease mitochondrial membrane fluidity in models of neurodegenerative conditions.
Here is a summary of key properties and discovery context for Z-Olesoxime:
| Property | Value/Description | Source |
| Molecular Formula | C₂₇H₄₅NO | |
| Molecular Weight | ~400 g/mol | |
| Classification | Cholesterol-oxime, Cholesterol-like compound | fishersci.ca |
| Discovery Method | Phenotypic screening for survival-promoting activity on motor neurons | bmrb.ioresearchgate.net |
| Key Mechanism of Action | Mitochondrial protection, interacts with outer mitochondrial membrane proteins (TSPO, VDAC) | bmrb.iofishersci.ca |
Structure
2D Structure
Properties
Key on ui mechanism of action |
Olesoxime interacts with a physiologically relevant target: the mitochondrial permeability transition pore (mPTP). Mitochondria are central mediators of cell death and are implicated in most if not all neurodegenerative diseases regardless of the initiating factor: genetic mutations, excitotoxicity, reactive oxygen species, ischemia, chemical toxicity, etc. Mitochondria play diverse roles in all cells. In neurons, especially near synaptic sites, mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to large influx of calcium through calcium channels. Mitochondria also produce the ATP necessary for microtubule-based axoplasmic transport and maintaining the activity of ion and nutrient transporters. If a neuron fails to establish or maintain its functional role, mitochondria are responsible for eliminating it by releasing apoptotic factors. Olesoxime, by interacting with protein components of the mPTP, prevents the release of these apoptotic factors and therefore protects the neuron. This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications. |
|---|---|
CAS No. |
22033-87-0 |
Molecular Formula |
C27H45NO |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
(NE)-N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21+ |
InChI Key |
QNTASHOAVRSLMD-SGWCAAJKSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=NO)CC[C@]34C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |
Appearance |
Solid powder |
Other CAS No. |
66514-00-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TRO-19622; TRO19622; TRO19622; RG6083; RG 6083; RG-6083; NSC 21311; NSC-21311; NSC21311; Olesoxime |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Z Olesoxime Action
Direct Mitochondrial Interactions
The primary locus of Z-Olesoxime's activity is the mitochondrion, where it directly interacts with protein complexes in the outer and inner membranes. These interactions are fundamental to its ability to preserve mitochondrial integrity and function under cellular stress.
Modulation of Mitochondrial Permeability Transition Pore (mPTP)
Z-Olesoxime has been shown to prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the pathway leading to cell death. nih.govnih.gov The mPTP is a large, non-specific channel that forms in the inner mitochondrial membrane under pathological conditions. wikipedia.orgnih.govmdpi.com Its sustained opening leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c. nih.govwikipedia.orgkup.at
Research indicates that Z-Olesoxime's modulation of the mPTP is particularly effective under conditions of oxidative stress. nih.govnih.gov For instance, it can prevent mitochondrial depolarization induced by agents like arachidonic acid. nih.gov While it inhibits mPTP opening in cells with an efficacy similar to cyclosporin A, its mechanism appears to be distinct. nih.gov Studies on isolated mitochondria showed that Z-Olesoxime did not increase the calcium retention capacity, suggesting its primary effect may not be a direct inhibition of the pore's calcium-triggered opening but rather an indirect modulation, possibly by reducing the reactive oxygen species (ROS) that sensitize the mPTP to opening. nih.gov By preventing the sustained opening of the mPTP, Z-Olesoxime preserves essential mitochondrial functions and blocks downstream death signaling pathways. nih.govnih.gov
Engagement with Outer Mitochondrial Membrane Proteins
Pharmacological profiling and binding studies have revealed that Z-Olesoxime's mitochondrial activity is mediated by its direct interaction with specific proteins located on the outer mitochondrial membrane (OMM). nih.govbiorxiv.org These proteins are key regulators of mitochondrial metabolism and apoptosis. nih.gov The primary targets identified are the Voltage-Dependent Anion Channel (VDAC) and the Translocator Protein (TSPO). nih.govnih.gov
Z-Olesoxime directly interacts with the Voltage-Dependent Anion Channel (VDAC), a crucial protein that governs the flux of ions and metabolites between the mitochondria and the cytosol. nih.govresearchgate.netmdpi.com Biophysical and electrophysiological studies have demonstrated that Z-Olesoxime binds to the hydrophobic exterior of VDAC's β-barrel, at the interface between the protein and the lipid membrane. nih.govnih.govfrontiersin.org
This interaction has two significant functional consequences. First, it modulates the channel's voltage-gating properties. nih.govnih.gov Second, and perhaps more critically for its neuroprotective effects, the binding of Z-Olesoxime to VDAC can physically hinder the translocation of other molecules through the VDAC pore. nih.govfrontiersin.org For example, it has been shown to inhibit the mitochondrial import of α-synuclein, a protein implicated in Parkinson's disease, by preventing its passage through VDAC. nih.govnih.govfrontiersin.org This suggests a novel mechanism where a protective compound interferes with the mitochondrial transport of a disease-related protein by targeting a channel protein. frontiersin.orgresearchgate.net
In addition to VDAC, Z-Olesoxime binds to the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. nih.govnih.gov TSPO is another outer mitochondrial membrane protein implicated in various cellular processes, including cholesterol transport, steroidogenesis, and the regulation of apoptosis. nih.govmdpi.com Binding assays have shown that Z-Olesoxime can displace specific TSPO ligands. For example, in studies using rat heart membranes, Z-Olesoxime displaced [³H]PK-11195 binding with an IC₅₀ value in the range of 30 to 50 µM. nih.gov The binding of Z-Olesoxime to both TSPO and VDAC, which are known to be associated with the mPTP complex, is believed to be central to its mechanism of action on mitochondria. nih.govnih.govresearchgate.net
Regulation of Cellular Homeostasis and Stress Responses
By targeting key mitochondrial proteins, Z-Olesoxime influences broader cellular processes, particularly those related to managing oxidative stress and maintaining cellular equilibrium.
Attenuation of Oxidative Stress Pathways and Reactive Oxygen Species Production
A key component of Z-Olesoxime's protective mechanism is its ability to mitigate oxidative stress. nih.gov Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to cellular damage and can trigger the opening of the mPTP. mdpi.comkup.atmdpi.com Mitochondria are a primary source of cellular ROS. frontiersin.orgresearchgate.net
Z-Olesoxime's action is closely linked to preventing mPTP opening that is specifically mediated by oxidative stress. nih.govnih.gov It is speculated that its main effect is achieved via a reduction in ROS production, which in turn desensitizes the mPTP to calcium-induced opening. nih.gov By preserving mitochondrial integrity through its interactions with VDAC and TSPO, Z-Olesoxime helps maintain the efficiency of the electron transport chain, thereby limiting the excessive generation of ROS that can lead to a vicious cycle of mitochondrial damage and cell death. nih.govresearchgate.net
Data Tables
Table 1: Summary of Z-Olesoxime Molecular Interactions
| Target Protein | Location | Nature of Interaction | Functional Consequence |
|---|---|---|---|
| mPTP | Inner Mitochondrial Membrane | Indirect Modulation | Prevents pore opening, preserves membrane potential, inhibits cytochrome c release. nih.govnih.gov |
| VDAC | Outer Mitochondrial Membrane | Direct binding to β-barrel at lipid-protein interface. nih.govnih.govfrontiersin.org | Modulates voltage gating; hinders translocation of proteins (e.g., α-synuclein) through the pore. nih.govfrontiersin.orgresearchgate.net |
| TSPO | Outer Mitochondrial Membrane | Direct Binding (IC₅₀: 30-50 µM) | Contributes to the modulation of mitochondrial function and apoptosis. nih.govnih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Z-Olesoxime |
| Arachidonic acid |
| Cyclosporin A |
| Cytochrome c |
| α-synuclein |
Influence on Intracellular Calcium Dynamics and Dyshomeostasis
Z-Olesoxime's neuroprotective effects are closely linked to its ability to modulate mitochondrial function, which in turn influences intracellular calcium (Ca²⁺) homeostasis. In neurodegenerative diseases, mitochondrial dysfunction often leads to calcium derangements and the overactivation of calcium-dependent proteases. oup.com Research suggests that by improving mitochondrial function, Z-Olesoxime can help restore a disrupted calcium balance. huntingtonsdiseasenews.com Although the precise mechanisms are still under investigation, it is hypothesized that Z-Olesoxime's action on mitochondria-endoplasmic reticulum calcium coupling in neurons could be a key factor. frontiersin.org The compound's ability to suppress the activation of calpain, a calcium-activated protease, is thought to be a downstream consequence of its effects on mitochondrial health and calcium regulation. oup.comnih.gov Studies in animal models of Huntington's disease have pointed towards a disrupted calcium balance, and researchers are actively investigating Z-Olesoxime's direct effects on calcium dynamics in cultured neuronal cells to further elucidate this mechanism. huntingtonsdiseasenews.com
Impact on Protein Quality Control and Aggregation
A significant discovery in the mechanism of Z-Olesoxime action is its ability to suppress the calpain proteolytic system. oup.comnih.gov Calpains are calcium-activated neutral proteases, and their overactivation is a key event in the pathogenesis of several neurodegenerative disorders, including Huntington's disease. oup.comnih.gov In a rat model of Huntington's disease, treatment with Z-Olesoxime led to a significant reduction in the cortex-specific overactivation of calpain. oup.comnih.gov This suppression of calpain activity is considered a novel target for the compound and a major contributor to its neuroprotective effects. nih.govhuntingtonsdiseasenews.com The beneficial effects of Z-Olesoxime are believed to stem from the improvement of mitochondrial function, which consequently results in reduced calpain activation. oup.comnih.gov This finding highlights Z-Olesoxime as a tool for mitigating degenerative processes involving calpain overactivation. frontiersin.orgnih.gov
| Model System | Key Finding | Reference |
|---|---|---|
| BACHD Rat Model of Huntington's Disease | Z-Olesoxime treatment suppressed cortex-specific overactivation of calpain. | oup.comnih.gov |
| HdhQ111 Knock-in Mouse Model of Huntington's Disease | Confirmed Z-Olesoxime's calpain-suppressing effects observed in the rat model. | huntingtonsdiseasenews.comnih.gov |
A direct consequence of Z-Olesoxime's suppression of calpain is the reduced proteolytic cleavage of mutant proteins, a critical event in the molecular pathology of many neurodegenerative diseases. nih.gov In preclinical models of Huntington's disease, Z-Olesoxime treatment significantly decreased the levels of mutant huntingtin (mHTT) fragments. oup.comnih.gov The accumulation of these toxic fragments is a hallmark of the disease. oup.com By inhibiting calpain-mediated cleavage, Z-Olesoxime reduces the generation of these fragments, leading to a decrease in their aggregation and nuclear accumulation. oup.comhuntingtonsdiseasenews.comhuntingtonsdiseasenews.com This effect was observed in both the BACHD rat model, where the formation of mHTT fragments was drastically decreased, and the HdhQ111 knock-in mouse model. oup.comnih.gov Furthermore, Z-Olesoxime was found to reduce the amount of mutant huntingtin fragments that are associated with mitochondria. oup.comnih.gov
| Experimental Model | Effect of Z-Olesoxime | Outcome | Reference |
|---|---|---|---|
| BACHD Rat Model | Suppression of calpain-mediated cleavage | Significantly reduced levels of mutant huntingtin fragments. | oup.comnih.gov |
| HdhQ111 Knock-in Mouse Model | Reduced huntingtin fragmentation | Lowered levels of mutant huntingtin fragments in the striatum. | huntingtonsdiseasenews.com |
Z-Olesoxime has been shown to interfere with the pathological actions of alpha-synuclein, a protein central to Parkinson's disease. Alpha-synuclein can translocate into mitochondria, contributing to mitochondrial dysfunction. nih.govnih.gov Research has identified the voltage-dependent anion channel (VDAC), a major channel in the outer mitochondrial membrane, as a pathway for this translocation. nih.govnih.gov Z-Olesoxime inhibits this process. nih.govnih.gov Mechanistic studies suggest that Z-Olesoxime interacts with the VDAC β-barrel at the interface between the protein and the lipid membrane. nih.gov This interaction hinders the passage of alpha-synuclein through the VDAC pore, thereby preventing it from reaching and damaging the respiratory complexes of the inner mitochondrial membrane. nih.gov By targeting the translocation of alpha-synuclein through VDAC, Z-Olesoxime presents a key mechanism for its neuroprotective effects in synucleinopathies. nih.gov
Promotion of Neuronal Structural Integrity and Regeneration
| Cell Type | Observation | Reference |
|---|---|---|
| Cultured Rat Motor Neurons | Promoted neurite outgrowth in the absence of trophic factors. | nih.govnih.gov |
| Rat Primary Cortical Neurons | Increased density in neurite network after 24h treatment with 5µM Z-Olesoxime. | nih.govresearchgate.net |
Modulation of Neuronal Microtubule Dynamics
Z-Olesoxime has been shown to play a significant role in the modulation of neuronal microtubule dynamics, which are crucial for maintaining neurite architecture and facilitating axoplasmic transport. nih.gov Research has demonstrated that olesoxime can counteract the neurotoxic effects of microtubule-targeting agents (MTAs), which are commonly used in chemotherapy and are known to induce peripheral neuropathy. nih.gov
In studies using rat and human differentiated neuronal cell lines, olesoxime was observed to prevent the neurite shrinkage induced by MTAs by up to 90%. nih.gov This neuroprotective effect is linked to its influence on the dynamic instability of microtubules. Specifically, olesoxime treatment leads to an enhanced accumulation of End-Binding Protein 1 (EB1) at the plus-ends of microtubules. nih.govnih.gov EB1 is a key protein that tracks the growing ends of microtubules, and its increased presence is associated with more dynamic and stable polymers.
Further investigation into the mechanism revealed that olesoxime increases the growth rate of microtubules in the growth cone by 20% and decreases the duration of microtubule attenuation, or shrinkage, by 54%. nih.gov These effects on microtubule dynamics are specific to differentiated neuronal cells and are not observed in proliferating neuroblastoma cells, glioblastoma cells, or primary endothelial cells. nih.gov
Research Findings on Z-Olesoxime's Effect on Microtubule Dynamics
| Parameter | Observation | Percentage Change | Cell Type |
|---|---|---|---|
| MTA-Induced Neurite Shrinkage | Prevention of shrinkage | Up to 90% | Differentiated PC-12 and SK-N-SH neuroblastoma cells |
| Microtubule Growing Rate | Increased rate in growth cone | 20% | Differentiated neuronal cells |
| Microtubule Attenuation | Decreased duration | 54% | Differentiated neuronal cells |
Bioenergetic Pathway Modulation
Z-Olesoxime's neuroprotective capabilities are closely linked to its ability to modulate cellular bioenergetics, primarily through its actions on mitochondria. nih.govhuntingtonstudygroup.org Mitochondria are central to neuronal health, producing the ATP necessary for vital functions, including the maintenance of ion gradients and microtubule-based transport. drugbank.com
Preservation of Mitochondrial Creatine (B1669601) Function
A key aspect of Z-Olesoxime's influence on bioenergetics is its ability to preserve mitochondrial creatine sensitivity. physiology.orgnih.gov The creatine kinase system, particularly the mitochondrial isoform, is essential for efficient energy transfer between mitochondria and the cytoplasm. It facilitates the shuttling of high-energy phosphate groups via phosphocreatine. physiology.orgnih.gov
In pathological conditions such as Duchenne muscular dystrophy (DMD), mitochondrial function is impaired. Studies using the D2.mdx mouse model of DMD have revealed that disruptions in mitochondrial respiration and hydrogen peroxide emission are amplified in the presence of creatine, indicating a state of "mitochondrial creatine insensitivity." physiology.orgnih.govphysiology.org This suggests that the normal energy-shuttling mechanism is compromised.
Treatment with olesoxime has been shown to selectively rescue or maintain this crucial creatine sensitivity in both locomotor (quadriceps) and respiratory (diaphragm) muscles in these mice. physiology.orgnih.govphysiology.org This restoration of creatine-dependent bioenergetics occurs independently of changes in the abundance of respiration-related mitochondrial proteins or the oxidation state of mitochondrial creatine kinase. physiology.orgnih.gov The preservation of mitochondrial creatine metabolism by olesoxime is associated with improvements in broader metrics of muscle health, including reduced serum creatine kinase (a marker of muscle damage) and better recovery of muscle force after fatigue. physiology.org
This mechanism highlights olesoxime's role in maintaining the efficiency of energy transfer within cells, which is critical for the survival and function of high-energy-demand cells like neurons and muscle cells. physiology.org
Impact of Z-Olesoxime on Mitochondrial Creatine Sensitivity in D2.mdx Mice
| Muscle Type | Condition | Effect of Olesoxime | Associated Outcome |
|---|---|---|---|
| Quadriceps (Locomotor) | Loss of mitochondrial creatine sensitivity | Rescued or maintained creatine sensitivity | Improved muscle quality indices |
Preclinical Research Models and Efficacy Assessment of Z Olesoxime
In Vitro Model Systems for Neuroprotection
Motor Neuron Survival Assays in Trophic Factor Deprivation Models
Z-Olesoxime was initially identified through phenotypic screening based on its ability to promote the survival of motor neurons deprived of essential neurotrophic factors. In these models, embryonic rat motor neurons are cultured in conditions lacking the trophic factors necessary for their survival, leading to significant cell death.
Treatment with Z-Olesoxime demonstrated a significant, dose-dependent increase in motor neuron survival. Studies showed that trophic factor deprivation typically results in a 50% reduction in cell survival compared to controls supplemented with a cocktail of neurotrophic factors. The introduction of Z-Olesoxime at concentrations from 0.1 to 10 µM effectively countered this cell death. The half-maximal effective concentration (EC50) for this neuroprotective effect was consistently observed to be around 3 µM. At a concentration of 10 µM, Z-Olesoxime was able to maintain the survival of approximately 74% of the neurons that would typically be supported by a combination of neurotrophic factors. This protective benefit was observed to be long-lasting, with a single application maintaining survival for up to seven days.
| Concentration | Key Finding | Reference |
|---|---|---|
| 0.1 to 10 µM | Produced a dose-dependent increase in cell survival. | nih.gov |
| ~3 µM | Half-maximal effective concentration (EC50) for neuroprotection. | nih.gov |
| 10 µM | Maintained survival of 74% of neurons otherwise supported by neurotrophic factors. | nih.gov |
Protection in Various Neuronal Cell Stress Conditions
The neuroprotective properties of Z-Olesoxime have been evaluated across a spectrum of neuronal cell types and stress-inducing conditions, suggesting a broad mechanism of action targeting common cell death pathways.
In a model using cerebellar granule neurons, apoptosis was induced by lowering the potassium (K+) concentration in the culture medium. Treatment with 3 µM Z-Olesoxime effectively inhibited the release of cytochrome C from the mitochondria, a key step in the apoptotic cascade. Another study utilized cortical neurons exposed to camptothecin, a chemotherapeutic agent that causes DNA damage and oxidative stress. Co-treatment with Z-Olesoxime resulted in a dose-dependent increase in cell survival and a corresponding decrease in the levels of activated caspase-3 and -7, enzymes central to executing apoptosis. The broad neuroprotective effects observed across different neuronal types and stress models support the hypothesis that Z-Olesoxime acts on a fundamental mechanism of cell death, likely related to mitochondrial function.
| Cell Type | Stress Condition | Observed Outcome with Z-Olesoxime | Reference |
|---|---|---|---|
| Motor Neuron | Trophic Factor Deprivation | Increased neuronal survival and neurite outgrowth. | nih.gov |
| Cerebellar Granule Neuron | Low K+ Medium | Decreased cytochrome C release. | nih.gov |
| Cortical Neuron | Camptothecin Intoxication | Increased cell survival, decreased activated caspase-3 and -7. | nih.gov |
Functional Assays for Neurite Outgrowth
Beyond promoting cell survival, Z-Olesoxime has demonstrated regenerative capabilities by fostering neurite outgrowth in cultured neurons. In cultures of rat motor neurons and cortical neurons, treatment with Z-Olesoxime led to noticeable enhancements in neurite network density.
Studies in Cardiomyocyte Apoptosis Models
The cytoprotective effects of Z-Olesoxime have also been investigated outside of the nervous system, particularly in models of cardiomyocyte apoptosis. In a study using rabbit primary cardiomyocytes, apoptosis was induced by the chemotherapeutic agent doxorubicin, which is known for its cardiotoxicity mediated by mitochondrial damage.
Treatment with Z-Olesoxime at concentrations between 1–3 µM offered complete protection to the cardiomyocyte cultures from doxorubicin-induced toxicity. This was demonstrated by a dose-dependent reduction in the number of cells labeled with Annexin V (an early marker of apoptosis) and decreased activation of caspase 3. Furthermore, Z-Olesoxime treatment preserved the normal electrical-stimulated contractility of the cardiomyocytes. These findings highlight that the protective mechanisms of Z-Olesoxime, likely centered on mitochondrial preservation, are relevant in other cell types susceptible to stress-induced apoptosis.
In Vivo Animal Models of Neurological Disorders
Models of Motor Neuron Diseases
The efficacy of Z-Olesoxime has been validated in several animal models of motor neuron diseases, including models for Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA). nih.gov
In a transgenic mouse model of familial ALS that expresses a mutant human SOD1 gene (G93Ahigh-mSOD1), Z-Olesoxime administration improved motor performance, delayed the onset of disease symptoms, and extended survival by 10%. nih.gov Specifically, treatment with 3 mg/kg resulted in a 15-day delay in the onset of body weight loss, and both 3 mg/kg and 30 mg/kg doses produced a significant delay of approximately 11 days in the decline of motor performance on a grid test. nih.gov The primary beneficial effect was noted on the delay of disease onset rather than on the progression rate. huntingtonstudygroup.org
In a severe mouse model of SMA (NSE-Cre; SMNF7/F7), where there is a specific deletion of the Smn gene in neurons, daily treatment with Z-Olesoxime led to a significant increase in life span. nih.gov In this model, only 15% of vehicle-treated animals survived beyond 40 days, whereas 45% of the Z-Olesoxime-treated mice were still alive after this time point. nih.gov These results in multiple, distinct animal models of motor neuron disease provided a strong rationale for its clinical development. nih.govresearchgate.net
| Disease Model | Animal | Key Findings | Reference |
|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | Transgenic G93A-mSOD1 Mouse | Improved motor performance, delayed disease onset, and extended survival by 10%. | nih.govhuntingtonstudygroup.org |
| Spinal Muscular Atrophy (SMA) | NSE-Cre; SMNF7/F7 Mouse | Significantly increased life span (45% survival past 40 days vs. 15% in controls). | nih.gov |
Amyotrophic Lateral Sclerosis (ALS) Transgenic Models (e.g., SOD1G93A Mouse Model)
Z-Olesoxime has been evaluated in transgenic mouse models of Amyotrophic Lateral Sclerosis (ALS), particularly the SOD1G93A mouse model, which overexpresses a mutant human superoxide dismutase 1 (SOD1) gene. plos.orgpsychogenics.com This model replicates key features of human ALS, including progressive motor neuron degeneration and muscle atrophy. plos.org Pathological hallmarks in these mice, which appear before symptom onset, include mitochondrial vacuolization and dysfunction, likely caused by the accumulation of mutant SOD1 in the mitochondria. imedpub.com
In the G93Ahigh-mSOD1 mouse model, treatment with Z-Olesoxime demonstrated neuroprotective effects. nih.gov Studies reported that the compound improved motor performance, delayed the onset of the disease, and extended survival by 10%. nih.gov Specifically, a significant delay of approximately 11 days in the decline of grid performance was observed. nih.gov Furthermore, Z-Olesoxime treatment led to a 15-day delay in the onset of body weight decrease. nih.gov Preclinical investigations also showed that Olesoxime reduced the denervation of neuromuscular junctions, a key pathological event in ALS. imedpub.com
Table 1: Efficacy of Z-Olesoxime in the SOD1G93A ALS Mouse Model
| Endpoint | Finding | Reference |
|---|---|---|
| Motor Performance | Improved and delayed decline in grid performance by ~11 days. | nih.gov |
| Disease Onset | Delayed onset of body weight decrease by 15 days. | nih.gov |
| Survival | Extended survival by 10%. | nih.gov |
| Neuromuscular Junctions | Reduced denervation. | imedpub.com |
Spinal Muscular Atrophy (SMA) Murine Models
The efficacy of Z-Olesoxime has been demonstrated in preclinical murine models of Spinal Muscular Atrophy (SMA), a genetic disease characterized by the loss of motor neurons. nih.gov Research has shown that Z-Olesoxime promotes the function and survival of neurons under disease-relevant stress conditions. innovations-report.com One of the models in which Z-Olesoxime was shown to be active is the NSE-Cre F7/F7 mouse model of SMA. innovations-report.com As a neuroprotective compound, Olesoxime acts on mitochondrial membranes to support neuronal survival and recovery from stress. nih.gov In a relevant mouse model, subcutaneous injection of Olesoxime was found to significantly increase lifespan. researchgate.net
Table 2: Efficacy of Z-Olesoxime in SMA Murine Models
| Model | Key Findings | Reference |
|---|---|---|
| NSE-Cre F7/F7 | Demonstrated activity and promotion of neuron function and survival. | innovations-report.com |
| Unspecified SMA Mouse Model | Significantly increased lifespan. | researchgate.net |
Models of Polyglutamine Expansion Disorders
Huntington's Disease (HD) Rodent Models (e.g., BACHD Rat Model)
Z-Olesoxime has been investigated for its therapeutic potential in the BACTransgenic Huntington's Disease (HD) rat model, which expresses the full-length human mutant huntingtin protein. researchgate.netuni-tuebingen.de In a long-term study where BACHD rats were treated for 12 months, Z-Olesoxime showed significant beneficial effects on behavioral and neuropathological phenotypes. nih.govoup.com
The treatment improved cognitive and psychiatric-like symptoms and ameliorated cortical thinning. nih.govoup.com At the molecular level, Z-Olesoxime reduced the aggregation and nuclear accumulation of the mutant huntingtin (mHTT) protein in the cerebrum. nih.govoup.comhuntingtonsdiseasenews.com A key mechanism identified was the suppression of calpain-mediated cleavage of mHTT. nih.govoup.com Untreated BACHD rats exhibited a cortex-specific overactivation of calpain, a calcium-dependent protease, which was significantly reduced in treated animals, leading to decreased levels of toxic mHTT fragments. nih.govoup.comhuntingtonsdiseasenews.com
Furthermore, Z-Olesoxime demonstrated a positive influence on mitochondrial function. researchgate.netuni-tuebingen.denih.gov It reduced the association of mHTT fragments with mitochondria, restored a respiratory deficit, and enhanced the expression of mitochondrial fusion and transport proteins. nih.gov These benefits are suggested to result from an improved mitochondrial function and a stabilizing effect on intracellular calcium homeostasis, which in turn leads to the decreased activation of calpain-1. researchgate.netuni-tuebingen.denih.gov
Table 3: Efficacy of Z-Olesoxime in the BACHD Rat Model of HD
| Category | Endpoint | Finding | Reference |
|---|---|---|---|
| Behavioral | Cognitive & Psychiatric Phenotypes | Improvement observed. | nih.govoup.com |
| Neuropathological | Brain Atrophy | Ameliorated cortical thinning. | nih.govoup.com |
| mHTT Aggregation | Reduced cerebral mutant huntingtin aggregates and nuclear accumulation. | nih.govoup.comhuntingtonsdiseasenews.com | |
| Molecular | Calpain Activation | Suppressed cortex-specific overactivation. | nih.govoup.com |
| mHTT Fragmentation | Significantly reduced levels of mutant huntingtin fragments. | nih.govoup.comhuntingtonsdiseasenews.com | |
| Mitochondrial | Function | Restored respiration deficit and enhanced expression of fusion/transport proteins. | researchgate.netnih.gov |
Models of Peripheral Neuropathies
Z-Olesoxime has shown neuroprotective benefits in various animal models of peripheral neuropathies, which involve damage to the peripheral nervous system. nih.gov These conditions can arise from trauma or as a side effect of other treatments like chemotherapy. neurofit.com
Nerve Trauma (e.g., Sciatic Nerve Crush) Models
The sciatic nerve crush model is a common preclinical model used to assess the neuro-regenerative potential of therapeutic compounds following peripheral nerve injury. neurofit.comfrontiersin.org This model results in a rapid disruption of neuromuscular function that can be measured through functional recovery assessments, electromyography, and histological analysis of nerve fibers. neurofit.comnih.gov In a study involving a rat model of sciatic nerve crush injury, Z-Olesoxime treatment was associated with a significant reduction in the number of 'poorly' myelinated fibers at 4 weeks post-injury, indicating improved nerve remyelination. nih.gov
Chemotherapy-Induced Neuropathy Models
Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of several antineoplastic agents, including platinum-based drugs and taxanes, causing sensory abnormalities and pain. nih.govnih.govmdpi.com Z-Olesoxime has been identified in preclinical studies as a promising nerve-protective agent for CIPN. nih.gov Its potential is attributed to its neuroprotective functions, which may help mitigate the nerve damage caused by chemotherapeutic agents. nih.gov While a Phase 2 clinical trial for Olesoxime in treating CIPN has been completed, detailed results from specific preclinical animal models of CIPN are not extensively detailed in the provided search results. drugbank.com
Investigations into Cholinesterase Reactivation in Organophosphorus Compound Exposure Models
Organophosphorus (OP) compounds are highly toxic agents that exert their effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. nih.gov Treatment for OP poisoning often involves the use of an oxime, a class of compounds that can reactivate the inhibited AChE. nih.govnih.gov While numerous oximes, such as pralidoxime and obidoxime, have been extensively studied for this purpose, a review of the available preclinical literature did not yield specific studies investigating Z-Olesoxime for the reactivation of cholinesterase following exposure to organophosphorus compounds. nih.govnih.govnih.gov The primary mechanism of action described for Z-Olesoxime in other disease models relates to its role as a mitochondrial-targeted neuroprotective agent, rather than as a cholinesterase reactivator. nih.govmdpi.com
Structure Activity Relationship Studies and Chemical Synthesis of Z Olesoxime Analogues
Synthetic Methodologies for Z-Olesoxime (Cholest-4-en-3-one Oxime) and its Isomers
Z-Olesoxime, which is cholest-4-en-3-one oxime, can be synthesized by reacting cholest-4-en-3-one with hydroxylamine (B1172632) and sodium acetate. nih.gov Cholest-4-en-3-one, the precursor to Olesoxime, can be synthesized chemically through methods such as the Oppenauer oxidation of cholesterol or the acid-catalyzed isomerization of cholest-5-en-3-one. ijarbs.comnih.gov Another chemical synthesis method involves using pyridinium (B92312) chlorochromate to convert cholesterol. nih.gov These chemical methods, however, may involve the use of harmful solvents. nih.gov
Alternatively, cholest-4-en-3-one can be prepared using microbial sources, often involving the biotransformation of cholesterol by various microorganisms such as Enterobacter, Arthrobacter, Mycobacterium, and Gordonia. ijarbs.comnih.gov This bioconversion can be achieved using whole cells or enzyme solutions, such as cholesterol oxidase. ijarbs.comnih.gov
Olesoxime is typically synthesized from commercial (+)-4-cholesten-3-one, yielding a mixture of E/Z isomers, commonly in a 2:1 ratio, which are often not separated for biological evaluation. mdpi.comcsic.esresearchgate.net The presence of both syn (Z) and anti (E) isomers is a characteristic of Olesoxime as a stable mixture. mdpi.comnih.govmdpi.com
Elucidation of Structural Features Critical for Neuroprotective Activity
The neuroprotective activity of Olesoxime is closely linked to its cholesterol-like structure and its interaction with mitochondrial proteins. Olesoxime targets proteins on the outer mitochondrial membrane, specifically TSPO and VDAC. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org Its ability to concentrate at mitochondria and prevent mitochondrial permeability transition pore opening is considered crucial for its cytoprotective properties, particularly in the context of oxidative stress-induced mitochondrial dysfunction. mdpi.comnih.govsemanticscholar.org
Studies have shown that Olesoxime's interaction with VDAC1, specifically at the lipid-protein interface of the β-barrel, can hinder the translocation of proteins like α-synuclein through the VDAC1 pore. researchgate.netnih.govmdpi.com This action is thought to prevent mitochondrial dysfunction and reduce the production of reactive oxygen species (ROS) associated with the accumulation of such proteins in mitochondria. researchgate.netmdpi.com
While Olesoxime exists as a mixture of syn and anti isomers, studies suggest that both forms are similarly potent in promoting motor neuron survival in culture. nih.gov Molecular modeling studies have indicated that both isomers can interact within the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), although the preferred binding pose might differ between enzymes (syn-isomer for AChE and anti-isomer for BChE in some models). mdpi.com However, the biological activity is not expected to significantly differ between pure isomers based on studies with similar uncharged oximes. mdpi.com The lipophilic nature of Olesoxime, attributed to its cholesterol-like scaffold, allows it to cross the blood-brain barrier and interact with mitochondrial targets. mdpi.comnih.govmdpi.com
Design and Evaluation of Novel Cholesterol-Oxime Analogues
The identification of Olesoxime as a neuroprotective cholesterol-oxime has led to the exploration and evaluation of novel analogues within this chemical family. mdpi.comnih.govsemanticscholar.org The strategy has involved using phenotypic screening, particularly with primary neurons, to identify compounds that promote cell survival under stress conditions. mdpi.comnih.govsemanticscholar.org
Structure-activity relationship (SAR) studies on cholesterol-oxime analogues aim to understand how modifications to the basic cholest-4-en-3-one oxime structure influence neuroprotective activity and other pharmacological properties. The presence of a cholesterol-type side chain appears to be important for biological activity in some steroidal oximes. researchgate.netcsuohio.edu
Evaluation of novel analogues often involves assessing their ability to protect neurons from various insults, such as trophic factor deprivation, oxidative stress, and excitotoxicity. ontosight.aiontosight.ai Assays can include measuring neuronal survival, neurite outgrowth, and indicators of mitochondrial function and integrity, such as the release of cytochrome c and caspase activation. nih.govnih.govnih.govresearchgate.net
Beyond neuroprotection, some cholesterol-oxime derivatives and related steroidal oximes have been investigated for other biological activities, including cytotoxic activity against cancer cell lines and potential as ligands for cholinesterases. mdpi.comcsic.esresearchgate.netcsuohio.eduresearchgate.netnih.gov These studies contribute to a broader understanding of the structural requirements for different biological effects within the steroidal oxime class. The development of novel oximes, including those with a cholesterol scaffold, continues to be an area of research for various therapeutic applications. mdpi.comcsic.esresearchgate.netnih.govcore.ac.uk
Future Directions and Translational Perspectives for Z Olesoxime Research
Unraveling Complex Molecular Pathways under Pathological Conditions
Understanding the precise molecular pathways influenced by Z-Olesoxime in the context of disease is a critical area of future research. Z-Olesoxime is known to target proteins in the outer mitochondrial membrane, specifically the translocator protein (TSPO) and voltage-dependent anion channel (VDAC), which are implicated in controlling mitochondrial permeability transition (mPTP). researchgate.netmdpi.combmbreports.orgnih.gov By preventing the opening of the mPTP, Z-Olesoxime is thought to provide neuroprotection. mdpi.com While it doesn't directly affect the calcium retention capacity of isolated mitochondria, its impact might be related to reducing reactive oxygen species (ROS) production, which sensitizes mPTP to calcium-induced opening. mdpi.com
Beyond its effects on mPTP and oxidative stress, Z-Olesoxime has also been shown to promote neurite outgrowth and nerve repair, suggesting additional mechanisms of action. mdpi.comnih.gov Research indicates it can increase neuronal microtubule dynamics. mdpi.com Furthermore, studies in models of Huntington's disease suggest that Z-Olesoxime may exert beneficial effects by improving mitochondrial function, leading to reduced calpain activation. oup.com This observation highlights a potential action on calcium dyshomeostasis, another hallmark of neurodegeneration, linked to its targets TSPO and VDAC, which are associated with mitochondrial calcium handling. researchgate.net Future studies are needed to fully unravel these complex interactions and their implications in various pathological states. researchgate.net
Comparative Analysis with Other Mitochondrial-Targeted Compounds
Comparing Z-Olesoxime with other compounds that target mitochondria is essential to understand its unique advantages and therapeutic potential. While other mitochondrial-targeted antioxidants have shown promise in preclinical models, they have often failed to demonstrate efficacy in human neurodegenerative diseases. mdpi.com Z-Olesoxime's mechanism, which involves targeting mitochondrial proteins and preventing permeability transition associated with oxidative stress, appears to differ from these antioxidants. mdpi.com
Other approaches to targeting mitochondrial dysfunction in neurodegenerative diseases include exploring antioxidant therapies, targeting mitochondrial dynamics (like fusion and fission), enhancing mitochondrial biogenesis, and improving energy production. mdpi.combmglabtech.com Z-Olesoxime's action on mPTP modulation distinguishes it from compounds solely focused on antioxidant effects or mitochondrial dynamics. mdpi.combmglabtech.com For instance, while some drugs aim to inhibit excessive mitochondrial fission or promote the clearance of damaged mitochondria, Z-Olesoxime directly influences the permeability of the mitochondrial membrane. mdpi.comfrontiersin.org Further comparative studies are needed to assess the relative efficacy and synergistic potential of Z-Olesoxime when used alone or in combination with other mitochondrial-targeted therapies.
Development of Advanced Preclinical Models for Disease Specificity
The development and utilization of more advanced preclinical models are crucial for accurately assessing Z-Olesoxime's efficacy and disease specificity. While Z-Olesoxime has shown neuroprotective effects in various in vitro and in vivo models of motor neuron disorders like ALS and SMA, the translation to clinical success has been challenging. researchgate.netmdpi.comnih.gov This underscores the need for models that more closely mimic the complexity of human diseases.
Phenotypic screening using primary neurons subjected to disease-relevant stress has been a valuable approach in identifying compounds like Z-Olesoxime. researchgate.netnih.gov However, challenges remain in developing reproducible cell systems and interpreting structure-activity relationships. researchgate.net Future research should focus on developing and utilizing advanced models, such as patient-derived induced pluripotent stem cell (iPSC) models, organ-on-a-chip technology, and more complex animal models that recapitulate specific disease subtypes and stages. radboudumc.nl These models can help to better understand the compound's effects on specific neuronal populations and pathological processes, improving the predictability of clinical outcomes. The importance of considering sex-specific differences in preclinical models is also gaining recognition for improving translational relevance. researchgate.net
Exploration of Novel Therapeutic Applications beyond Current Neurodegeneration Research
Given its mechanism of action on mitochondrial function, Z-Olesoxime may have therapeutic potential beyond its current focus on neurodegenerative diseases like ALS and SMA. Mitochondrial dysfunction is a contributing factor in a wide range of conditions. nih.govmdpi.com
Preclinical studies have explored Z-Olesoxime's effects in models of Huntington's disease and Parkinson's disease, showing promising results in mitigating cognitive and molecular phenotypes and stabilizing mitochondrial function. researchgate.netoup.com It has also shown potential benefits in models of Alzheimer's disease by improving mitochondrial dysfunction and affecting amyloid-beta levels. mdpi.com Furthermore, Z-Olesoxime has demonstrated analgesic and neuroprotective effects in experimental models of painful peripheral neuropathies induced by chemotherapy or diabetes. nih.govnih.gov Its ability to promote myelin repair in a rat model of demyelination suggests potential applications in demyelinating diseases like Multiple Sclerosis. huntingtonstudygroup.orgtandfonline.com Exploring these diverse applications through targeted preclinical investigations could reveal new therapeutic avenues for Z-Olesoxime.
Strategic Approaches for Next-Generation Neuroprotective Agents and Drug Development Paradigms
The experience with Z-Olesoxime highlights key considerations for the development of next-generation neuroprotective agents. The failure of some promising preclinical candidates in late-stage clinical trials underscores the complexity of neurodegenerative diseases and the challenges in drug development. ontosight.ai
Future strategies should involve a deeper understanding of disease mechanisms and the identification of validated molecular targets. researchgate.netmdpi.com While phenotypic screening has been successful in identifying neuroprotective compounds, integrating target-based approaches can provide a more comprehensive drug discovery paradigm. researchgate.net The development of therapies that restore mitochondrial function in stressed cells, like Z-Olesoxime, remains a crucial area. huntingtonstudygroup.org
Furthermore, exploring combination therapies, where Z-Olesoxime is used alongside other drugs targeting different pathological pathways, could offer enhanced therapeutic benefits. researchgate.netthno.org Identifying reliable biomarkers to monitor target engagement and disease progression in clinical trials is also essential for future drug development. tandfonline.comthno.org The cholesterol scaffold of Z-Olesoxime could also serve as a basis for developing novel compounds with improved properties or expanded therapeutic applications. mdpi.com Innovative clinical trial designs, such as multi-arm multistage adaptive trials, may also be necessary to efficiently evaluate potential neuroprotective agents. tandfonline.com
Compound Information
| Compound Name | PubChem CID |
| Olesoxime | 21763506 |
| Z-Olesoxime | 21763506 |
| TRO19622 | 21763506 |
| Cyclosporine A | 52888338 |
| Creatine (B1669601) | 6630 |
| Edaravone | 3033672 |
| Riluzole | 5069 |
| Dexpramipexole | 10113124 |
| Nusinersen | 11993211 |
| Reldesemtiv | 67454400 |
Data Table: Preclinical Activities of Olesoxime
| Model | Disease Relevance | Observed Effect | Source |
| Cultured rat motor neurons (trophic factor deprived) | Motor Neuron Disease | Survival promotion | researchgate.netnih.govnih.gov |
| Transgenic SOD1 mice | ALS | Improved motor performance, delayed onset, extended survival | huntingtonstudygroup.orgbmbreports.org |
| SMA animal models | SMA | Beneficial effects, improved motor function | huntingtonstudygroup.orgresearchgate.netresearchgate.netjneurosci.org |
| BACHD rat model | Huntington's Disease | Improved cognitive and psychiatric phenotypes, ameliorated cortical thinning, reduced calpain activation, improved mitochondrial function | huntingtonstudygroup.orgresearchgate.netoup.com |
| Models of Alzheimer's Disease | Alzheimer's Disease | Improved mitochondrial dysfunction, enhanced Aβ levels | mdpi.com |
| Experimental models of painful peripheral neuropathies (chemotherapy/diabetes-induced) | Peripheral Neuropathy | Analgesic and neuroprotective effects | nih.govnih.gov |
| Rat model of demyelination | Demyelinating Diseases (e.g., MS) | Promotes myelin repair | huntingtonstudygroup.orgtandfonline.com |
| Human neuronally differentiated SH-SY5Y cells (αSyn-mediated toxicity) | Parkinson's Disease | Protective effect, preservation of mitochondrial function, inhibits αSyn translocation through VDAC | researchgate.netnih.gov |
| D2.mdx mouse model | Duchenne Muscular Dystrophy | Rescued mitochondrial creatine sensitivity | physiology.org |
Q & A
What are the primary neuroprotective mechanisms of Olesoxime in neuronal cell models?
Category: Basic Research
Olesoxime exerts neuroprotection by stabilizing mitochondrial membranes and inhibiting pro-apoptotic factor release. It binds to mitochondrial proteins VDAC (voltage-dependent anion channel) and TSPO (translocator protein), modulating membrane fluidity and preventing mitochondrial permeability transition. This preserves respiratory chain function (measured via OCR assays) and blocks caspase-independent apoptosis pathways, such as AIF (apoptosis-inducing factor) release .
What experimental models are commonly used to study Olesoxime's efficacy in vitro?
Category: Basic Research
Standard models include:
- Camptothecin (CPT)-induced toxicity in embryonic rat cortical neurons: Neurons are cultured at low/high density, treated with CPT (10 µM for 24–48 h), and survival is quantified via calcein-AM staining or MTT assays. Olesoxime (0.1–30 µM) is evaluated for dose-dependent rescue effects .
- Trophic factor deprivation in motor neurons: Used to identify Olesoxime's ability to replace BDNF (brain-derived neurotrophic factor) in survival pathways .
How do Olesoxime and BDNF differ in their neuroprotective signaling pathways?
Category: Advanced Research
While both prevent mitochondrial permeabilization, BDNF activates ERK1/2 and PI3K/Akt survival pathways, whereas Olesoxime acts directly on mitochondrial membranes without triggering kinase cascades. This mechanistic divergence was confirmed via phospho-protein immunoblotting in cortical neurons, where Olesoxime failed to induce ERK/Akt phosphorylation .
How can researchers reconcile contradictory clinical outcomes of Olesoxime in ALS vs. spinal muscular atrophy (SMA)?
Category: Advanced Research
In ALS, Phase 3 trials failed due to rapid disease progression overwhelming mitochondrial protection . In SMA (Phase 2 OLEOS trial), Olesoxime stabilized motor function (MFM scores) over 12–24 months, likely because SMA progresses slower, allowing mitochondrial stabilization to delay degeneration . Methodologically, preclinical models should prioritize diseases with slower kinetics to match Olesoxime’s mechanism.
What are the optimal dosing strategies for Olesoxime in in vivo neuropathic pain models?
Category: Advanced Research
In paclitaxel-induced peripheral neuropathy (rats), Olesoxime (10 mg/kg daily, subcutaneous) reversed mechano-allodynia without tolerance. Dosing frequency should account for its mitochondrial accumulation kinetics and prolonged analgesic effects (5–10 days post-injection) . Pharmacokinetic studies measuring mitochondrial cholesterol transporter saturation are critical for dose optimization.
How does Olesoxime's mitochondrial targeting influence experimental design in neurodegeneration studies?
Category: Advanced Research
Researchers must prioritize assays evaluating mitochondrial integrity, such as:
- OCR (oxygen consumption rate) measurements using extracellular flux analyzers to assess respiratory chain function .
- Subcellular fractionation followed by immunoblotting for AIF/cytochrome c release .
- Live-cell imaging with mitochondrial dyes (e.g., TMRM) to monitor membrane potential .
Why does Olesoxime lack additive effects when combined with BDNF in cortical neuron models?
Category: Advanced Research
Both compounds converge on mitochondrial stabilization, preventing AIF/cytochrome c release. Co-treatment experiments in CPT-intoxicated neurons showed no additive survival benefit, suggesting overlapping downstream targets. Researchers should explore combinations with agents targeting distinct pathways (e.g., caspase inhibitors) for synergistic effects .
What are the key considerations for replicating Olesoxime's preclinical results in human trials?
Category: Advanced Research
- Dose translation: Adjust concentrations based on mitochondrial cholesterol transporter expression across species.
- Biomarker selection: Include CSF markers of mitochondrial dysfunction (e.g., lactate) and neurofilament light chain (NfL) for neuronal injury .
- Patient stratification: Focus on early-stage SMA or neurodegenerative diseases with documented mitochondrial pathology .
How can researchers address variability in motor function decline observed in long-term Olesoxime studies?
Category: Advanced Research
In the OLEOS trial, MFM scores declined gradually after 18 months, likely due to disease heterogeneity. Mitigation strategies include:
- Longitudinal subgroup analysis (e.g., SMA type 2 vs. 3).
- Combination therapies with SMN upregulators (e.g., nusinersen) to target complementary pathways .
What in vitro assays best differentiate Olesoxime's pro-survival vs. cytotoxic effects?
Category: Basic Research
- Cell density-dependent cytotoxicity assays: Low-density cortical neurons show cytotoxicity at >1 µM Olesoxime, while high-density cultures tolerate ≤30 µM. Always include non-intoxicated controls to isolate compound-specific toxicity .
- ATP/ADP ratio measurements: High ratios indicate preserved mitochondrial function, distinguishing survival promotion from metabolic stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
